

# In-depth Technical Guide: (1H-Indazol-3-YL)methylamine hydrochloride

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## Compound of Interest

Compound Name: (1H-Indazol-3-YL)methylamine hydrochloride

Cat. No.: B569668

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CAS Number: 117891-16-4

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(1H-Indazol-3-YL)methylamine hydrochloride**, a member of the indazole class of heterocyclic compounds, is a valuable building block in medicinal chemistry and drug discovery. The indazole scaffold is a well-recognized privileged structure, known to interact with a variety of biological targets. This technical guide provides a comprehensive overview of the available information on **(1H-Indazol-3-YL)methylamine hydrochloride**, including its chemical properties, potential synthesis, and known suppliers. While specific biological data and detailed experimental protocols for this particular compound are limited in publicly accessible literature, this guide also discusses the broader context of indazole derivatives' biological activities to inform potential research applications.

## Chemical Properties and Data

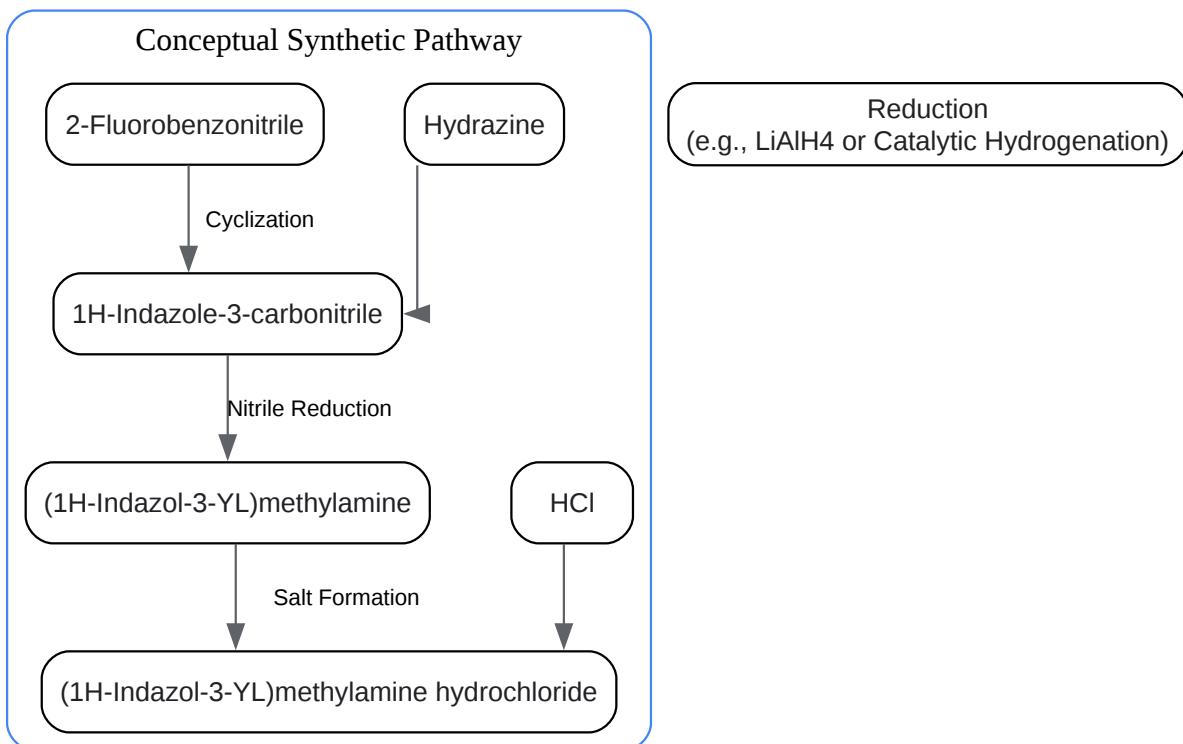
**(1H-Indazol-3-YL)methylamine hydrochloride** is a solid at room temperature. Its chemical structure and key identifiers are summarized in the table below.

Property	Value	Reference
CAS Number	117891-16-4	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> ClN <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	183.64 g/mol	<a href="#">[1]</a>
IUPAC Name	(1H-indazol-3-yl)methanamine hydrochloride	
SMILES	NCC1=NNC2=CC=CC=C12.Cl	
InChI Key	FFYBXWOYYADLFS-UHFFFAOYSA-N	<a href="#">[1]</a>

## Synthesis

A detailed, peer-reviewed synthesis protocol specifically for **(1H-Indazol-3-YL)methylamine hydrochloride** is not readily available in the surveyed literature. However, general methods for the synthesis of the indazole ring system and its derivatives are well-documented. The synthesis of 3-substituted indazoles can be challenging due to regioselectivity.

A plausible synthetic approach would likely involve the formation of the indazole core followed by the introduction of the aminomethyl group at the 3-position. One potential conceptual pathway is outlined below. This is a generalized scheme and would require optimization.



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Caption: Conceptual workflow for the synthesis of **(1H-Indazol-3-YL)methylamine hydrochloride**.

Experimental Protocol (Hypothetical):

A general procedure for the synthesis of 1H-indazoles from o-fluorobenzonitriles involves reacting the nitrile with hydrazine hydrate in a suitable solvent like butanol under reflux. The resulting 1H-indazole-3-amine could then potentially be modified. However, for a 3-aminomethyl group, a more likely precursor would be 1H-indazole-3-carbonitrile. The nitrile group could then be reduced to the primary amine using a reducing agent such as lithium aluminum hydride ( $\text{LiAlH}_4$ ) or through catalytic hydrogenation. The final step would involve treating the free base with hydrochloric acid to form the hydrochloride salt.

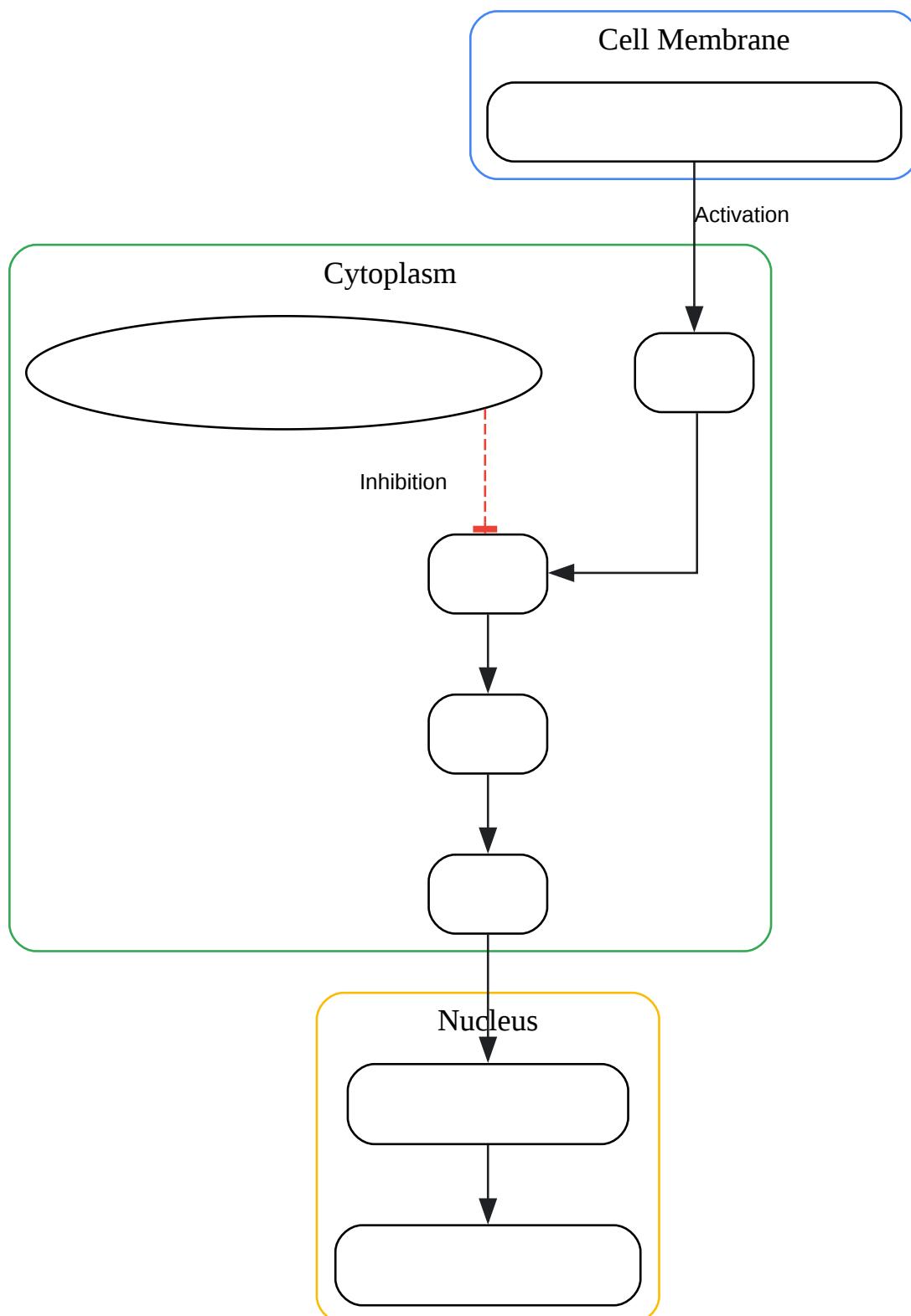
## Biological Significance and Potential Applications

While specific biological activity data for **(1H-Indazol-3-YL)methylamine hydrochloride** is scarce in the public domain, the indazole scaffold is present in numerous biologically active compounds. Indazole derivatives have been investigated for a wide range of therapeutic applications due to their ability to act as:

- Kinase Inhibitors: The indazole ring is a key component of several approved cancer therapies that target protein kinases. The 1H-indazole-3-amine structure, in particular, is recognized as an effective hinge-binding fragment for tyrosine kinases.
- Serotonin Receptor Antagonists: The antiemetic drug Granisetron, a selective 5-HT3 receptor antagonist, features an indazole core.
- Anti-inflammatory Agents: Certain indazole derivatives have shown potent anti-inflammatory properties.
- Antitumor Agents: Various substituted indazoles have demonstrated significant antiproliferative activity against a range of cancer cell lines.

Given this context, **(1H-Indazol-3-YL)methylamine hydrochloride** could serve as a valuable starting material or fragment for the synthesis of novel compounds targeting these or other biological pathways. The primary amine offers a convenient handle for further chemical modification and library synthesis.

The diagram below illustrates a generalized signaling pathway that is often targeted by indazole-containing kinase inhibitors in cancer.

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Caption: Generalized MAPK signaling pathway often targeted by indazole-based kinase inhibitors.

## Suppliers

**(1H-Indazol-3-YL)methylamine hydrochloride** is available from various chemical suppliers, primarily for research and development purposes. Some of the listed suppliers include:

- Sigma-Aldrich
- Ambeed[1]
- Ivy Fine Chemicals[2]
- Multiple suppliers listed on chemical sourcing platforms such as ChemicalBook.

It is important to note that availability and purity may vary between suppliers. Researchers should request certificates of analysis to confirm the identity and quality of the compound.

## Conclusion

**(1H-Indazol-3-YL)methylamine hydrochloride** is a chemical compound with potential applications in drug discovery, primarily as a building block for more complex molecules. While detailed experimental and biological data for this specific compound are not widely published, the well-established biological significance of the indazole scaffold suggests that it could be a valuable starting point for the development of novel therapeutics, particularly in the area of oncology and inflammatory diseases. Further research is needed to fully characterize the biological activity profile of this compound and its derivatives.

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## References

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